molecular formula C12H14N2O2S B3043462 3-(Aminomethyl)-1-tosylpyrrole CAS No. 872405-17-9

3-(Aminomethyl)-1-tosylpyrrole

Cat. No. B3043462
CAS RN: 872405-17-9
M. Wt: 250.32 g/mol
InChI Key: FRJLFINERYZOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-1-tosylpyrrole (AMTP) is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMTP is a pyrrole derivative that contains an aminomethyl group and a tosyl group. It has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-tosylpyrrole is not fully understood, but it is believed to be a nucleophile that can react with electrophiles. 3-(Aminomethyl)-1-tosylpyrrole has been shown to react with aldehydes, ketones, and imines, forming stable adducts. 3-(Aminomethyl)-1-tosylpyrrole has also been shown to react with metal ions, forming chelates.
Biochemical and Physiological Effects:
3-(Aminomethyl)-1-tosylpyrrole has been shown to have a range of biochemical and physiological effects, including antimicrobial activity, enzyme inhibition, and fluorescent properties. 3-(Aminomethyl)-1-tosylpyrrole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. 3-(Aminomethyl)-1-tosylpyrrole has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

3-(Aminomethyl)-1-tosylpyrrole has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. 3-(Aminomethyl)-1-tosylpyrrole can be used as a building block for the synthesis of complex organic molecules and as a fluorescent probe for the detection of metal ions. However, 3-(Aminomethyl)-1-tosylpyrrole also has limitations, including its toxicity and potential side effects.

Future Directions

There are several future directions for the research on 3-(Aminomethyl)-1-tosylpyrrole, including the development of novel antimicrobial agents, the investigation of enzyme-catalyzed reactions, and the synthesis of complex organic molecules. 3-(Aminomethyl)-1-tosylpyrrole can also be used as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 3-(Aminomethyl)-1-tosylpyrrole and its potential applications in various fields.
Conclusion:
In conclusion, 3-(Aminomethyl)-1-tosylpyrrole is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(Aminomethyl)-1-tosylpyrrole can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. 3-(Aminomethyl)-1-tosylpyrrole has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. However, 3-(Aminomethyl)-1-tosylpyrrole also has limitations, including its toxicity and potential side effects. Further research is needed to fully understand the potential applications of 3-(Aminomethyl)-1-tosylpyrrole in various fields.

Scientific Research Applications

3-(Aminomethyl)-1-tosylpyrrole has been used in various scientific research applications, including the development of fluorescent sensors for the detection of metal ions, the synthesis of novel antimicrobial agents, and the investigation of enzyme-catalyzed reactions. 3-(Aminomethyl)-1-tosylpyrrole has also been used as a building block for the synthesis of complex organic molecules.

properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-7-6-11(8-13)9-14/h2-7,9H,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJLFINERYZOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1-tosylpyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)-1-tosylpyrrole
Reactant of Route 2
Reactant of Route 2
3-(Aminomethyl)-1-tosylpyrrole
Reactant of Route 3
3-(Aminomethyl)-1-tosylpyrrole
Reactant of Route 4
Reactant of Route 4
3-(Aminomethyl)-1-tosylpyrrole
Reactant of Route 5
Reactant of Route 5
3-(Aminomethyl)-1-tosylpyrrole
Reactant of Route 6
3-(Aminomethyl)-1-tosylpyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.